Prostaglandin E2-1-glyceryl ester Prostaglandin E2-1-glyceryl ester Prostaglandin E2 1-glyceryl ester is a 1-monoglyceride resulting from the condensation of the carboxy group of prostaglandin E2 with the 1-hydroxy group of glycerol. It has a role as a human metabolite. It is a 1-monoglyceride, an alicyclic ketone, a prostaglandins E, a tetrol and a secondary allylic alcohol. It is functionally related to a prostaglandin E2.
Brand Name: Vulcanchem
CAS No.: 37497-47-5
VCID: VC21086343
InChI: InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1
SMILES: CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O
Molecular Formula: C23H38O7
Molecular Weight: 426.5 g/mol

Prostaglandin E2-1-glyceryl ester

CAS No.: 37497-47-5

Cat. No.: VC21086343

Molecular Formula: C23H38O7

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Prostaglandin E2-1-glyceryl ester - 37497-47-5

Specification

Description Prostaglandin E2 1-glyceryl ester is a 1-monoglyceride resulting from the condensation of the carboxy group of prostaglandin E2 with the 1-hydroxy group of glycerol. It has a role as a human metabolite. It is a 1-monoglyceride, an alicyclic ketone, a prostaglandins E, a tetrol and a secondary allylic alcohol. It is functionally related to a prostaglandin E2.
CAS No. 37497-47-5
Molecular Formula C23H38O7
Molecular Weight 426.5 g/mol
IUPAC Name 2,3-dihydroxypropyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Standard InChI InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1
Standard InChI Key RJXVYMMSQBYEHN-LVXZDWGESA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OCC(CO)O)O)O
SMILES CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator